REACTION_CXSMILES
|
S(=O)(=O)(O)O.[CH3:6][O:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[O:14][CH3:15]>[Fe](Cl)(Cl)Cl>[CH3:6][O:7][C:8]1[C:9]([O:14][CH3:15])=[CH:10][C:11]2[C:12]3[C:11](=[CH:10][C:9]([O:14][CH3:15])=[C:8]([O:7][CH3:6])[CH:13]=3)[C:12]3[C:11](=[CH:10][C:9]([O:14][CH3:15])=[C:8]([O:7][CH3:6])[CH:13]=3)[C:12]=2[CH:13]=1
|
Name
|
ice water
|
Quantity
|
135 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
490 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
150 g
|
Type
|
catalyst
|
Smiles
|
[Fe](Cl)(Cl)Cl
|
Name
|
ice water
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was further added
|
Type
|
CUSTOM
|
Details
|
to prepare a reaction mixture
|
Type
|
CUSTOM
|
Details
|
After reaction of 3 hours
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
was gradually added to the reaction mixture
|
Type
|
STIRRING
|
Details
|
After stirring of 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered through a glass
|
Type
|
FILTRATION
|
Details
|
filter
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=2C3=CC(=C(C=C3C3=CC(=C(C=C3C2C=C1OC)OC)OC)OC)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 43% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |